molecular formula C11H14N2O B563344 1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one CAS No. 1076198-50-9

1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one

Cat. No.: B563344
CAS No.: 1076198-50-9
M. Wt: 190.246
InChI Key: WHWUCUXJDGPSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one is a chemical scaffold of interest in medicinal chemistry and organic synthesis . This molecule features a pyrrolidin-2-one ring, a saturated nitrogen heterocycle that is a privileged structure in drug discovery due to its ability to enhance solubility and explore three-dimensional pharmacophore space . Researchers utilize this and related pyrrolidin-2-one scaffolds in the design and development of novel bioactive molecules . The structural motif of a pyrrolidin-2-one ring linked to a pyridine system is found in various pharmacologically active compounds, and this specific methylated derivative serves as a valuable intermediate or building block for constructing more complex molecular architectures . Its applications in research include serving as a key synthetic precursor in the exploration of new chemical entities for neuroscience and other therapeutic areas .

Properties

IUPAC Name

1-methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-5-9(7-12-6-8)10-3-4-11(14)13(10)2/h5-7,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWUCUXJDGPSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2CCC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662098
Record name 1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-50-9
Record name 1-Methyl-5-(5-methyl-3-pyridinyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Methyl 6-Methylnicotinate with Vinylpyrrolidone

The most documented approach involves a condensation reaction between methyl 6-methylnicotinate and vinylpyrrolidone under inert conditions. In a representative procedure, 400 g of methyl 6-methylnicotinate is combined with 300 g of vinylpyrrolidone and 255 g of sodium tert-butoxide in 2 L of toluene. The mixture is refluxed at 110°C under nitrogen for 8 hours, yielding 1-methyl-3-(6-methylnicotinoyl)-2-vinylpyrrolidone salt as a solid precipitate.

Key Parameters:

  • Solvent: Toluene

  • Temperature: 110°C (reflux)

  • Reaction Time: 8 hours

  • Yield: ~90% (intermediate)

Acidic Hydrolysis and Cyclization

The intermediate is subjected to hydrolysis using 36% hydrochloric acid at 88°C for 44 hours, cleaving the vinyl group and facilitating cyclization to form 2-methyl-5-(pyrrolidin-2-yl)pyridine.

Reduction and Methylation

Subsequent reduction with sodium dithionite at 75°C in basic conditions (pH 11) generates 2-methyl-5-(pyrrolidin-2-yl)pyridine, which undergoes methylation using methyl iodide to yield the final product.

Optimization Insights:

  • Reducing Agent: Sodium dithionite outperforms lithium triethylborohydride, providing a 50% overall yield.

  • Purification: Recrystallization from ethanol-methanol mixtures enhances purity to >99%.

Hydrogenation of Pyrroline Intermediates

Catalytic Hydrogenation

A patent describes the hydrogenation of 2-methylpyrroline using platinum catalysts (e.g., Pt/C or PtO₂) in ethanol-methanol mixtures. Although developed for (R)-2-methylpyrrolidine, this method could be adapted to synthesize pyrrolidinone precursors.

Conditions:

  • Catalyst: 5% Pt/C

  • Solvent: Ethanol-methanol (2:1 v/v)

  • Temperature: Ambient

  • Yield: >50% enantiomeric excess.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantagesLimitations
Multi-Step CondensationCondensation → Hydrolysis → Reduction50%High purity, scalableLengthy reaction times
DA CyclopropaneOne-pot ring-opening32–42%Modularity, step economyLow yields, unproven for target
HydrogenationCatalytic reduction of pyrroline>50%Chiral controlRequires enantioselective setup

Mechanistic Considerations and Side Reactions

Condensation Pathway Side Products

During the toluene reflux step, over-condensation may generate dimeric byproducts. LC-MS monitoring is critical to terminate the reaction at optimal conversion.

Reduction Selectivity

Sodium dithionite selectively reduces the imine intermediate without affecting the pyridine ring, whereas stronger reductants (e.g., LiAlH₄) may lead to over-reduction .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolidinones .

Scientific Research Applications

1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism by which 1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites, modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Physicochemical Properties

The table below highlights structural differences and key physicochemical parameters among 1-methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one and analogs:

Compound Name Substituent on Pyridine Molecular Formula Molecular Weight Key Properties References
This compound 5-methyl C₁₁H₁₄N₂O 190.24 Hypothesized longer half-life due to methyl group enhancing metabolic stability (theorized) N/A
Cotinine [(5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one] None (pyridin-3-yl) C₁₀H₁₂N₂O 176.22 - Half-life: 19–24 h
- Low toxicity (LD₅₀ > 500 mg/kg in rodents)
- BBB permeability
3-Hydroxycotinine [(5S)-3-hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one] 3-hydroxy C₁₀H₁₂N₂O₂ 192.21 - Polar metabolite
- Reduced BBB permeability vs. cotinine
- Excreted via urine
(S)-1-Methyl-5-(5-nitropyridin-3-yl)pyrrolidin-2-one (Compound 39) 5-nitro C₁₀H₁₁N₃O₃ 221.21 - Synthetic intermediate
- Nitro group enhances electrophilicity (reactivity in further derivatization)
1-(4-Chlorophenyl)-5-methylpyrrolidin-2-one 4-chlorophenyl C₁₁H₁₂ClNO 209.67 - Lipophilic substituent enhances membrane permeability
- Used in CNS drug discovery

Pharmacological and Toxicological Comparisons

Cotinine vs. This compound
Nitro- and Hydroxy-Substituted Derivatives
  • Reactivity : The nitro group in compound 39 increases electrophilicity, making it a precursor for further synthetic modifications (e.g., reduction to amines) .
  • Polarity : 3-Hydroxycotinine’s hydroxyl group enhances water solubility but reduces BBB penetration compared to cotinine or methyl-substituted analogs .

Biological Activity

1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one, also known as rac-5-Methylcotinine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2OC_{11}H_{14}N_{2}O with a molecular weight of 190.24 g/mol. Its structure features a pyrrolidinone core substituted with a 5-methylpyridine moiety, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC11H14N2OC_{11}H_{14}N_{2}O
Molecular Weight190.24 g/mol
CAS Number1076198-50-9
Boiling PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structure allows it to fit into active sites, modulating various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can influence receptor activity, potentially leading to therapeutic effects in various conditions.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial effects against various pathogens.
  • Anticancer Activity : Investigations into its anticancer potential have shown promise in inhibiting cancer cell proliferation in vitro.
  • Neurological Effects : It has been explored for potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. The compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent.

PathogenMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.050

Anticancer Activity

In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For instance, it was found to reduce cell viability in human breast cancer cells by approximately 60% at a concentration of 50 µM after 48 hours.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.